Biotin-16-UTP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H48Li4N7O19P3S |

|---|---|

Molecular Weight |

987.6 g/mol |

IUPAC Name |

tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C32H52N7O19P3S.4Li/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27+,28+,30+;;;;/m0..../s1 |

InChI Key |

SMHNYQKRIFXARG-DJUJCBRMSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-16-UTP: Molecular Structure and Applications

This guide provides a comprehensive overview of Biotin-16-Uridine-5'-Triphosphate (Biotin-16-UTP), a biotinylated nucleotide analog crucial for various molecular biology applications. It is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure of this compound

This compound is a modified uridine (B1682114) triphosphate (UTP). The core of its structure consists of a uridine nucleoside, which is composed of a uracil (B121893) base attached to a ribose sugar. The ribose sugar is, in turn, linked to a triphosphate group at the 5' position.

The key modification in this compound is the attachment of a biotin (B1667282) molecule to the C5 position of the uracil base via a 16-atom spacer arm. This spacer arm is critical as it reduces the steric hindrance between the biotin molecule and the nucleotide, allowing for efficient enzymatic incorporation into a growing RNA strand by RNA polymerases. The spacer is typically a long-chain amine, such as aminoallyl, which is then coupled to the biotin. The full chemical name is Biotin-ε-aminocaproyl-γ-aminobutyryl-[5-(3-aminoallyl)-uridine-5'-triphosphate].

The biotin moiety serves as a highly specific and strong affinity tag. It binds with high affinity to streptavidin and avidin (B1170675) proteins, a property that is widely exploited for the detection and purification of biotin-labeled nucleic acids.

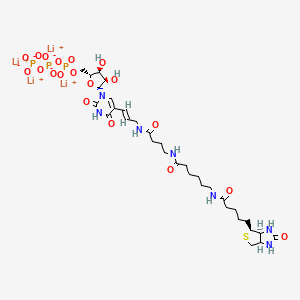

A diagram of the molecular structure of this compound is provided below:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison. The properties can vary slightly depending on whether the molecule is in its free acid form or a salt form, such as the commonly available tetralithium salt.

| Property | Value (Free Acid) | Value (Tetralithium Salt) | Reference |

| Molecular Formula | C₃₂H₅₂N₇O₁₉P₃S | C₃₂H₄₈N₇O₁₉P₃SLi₄ | [1][2] |

| Molecular Weight | 963.78 g/mol | 987.5 g/mol | [1][2] |

| Exact Mass | 963.23 g/mol | - | [1] |

| Purity (HPLC) | ≥ 95% | ≥ 85% | [1][2] |

| Appearance | Colorless to slightly yellow solution | Clear, colorless solution | [1][2] |

| Storage Temperature | -20°C | -15 to -25°C | [1] |

| Spectroscopic Properties (λmax) | 240/289 nm | 240 nm | [1][2] |

Experimental Protocol: In Vitro RNA Labeling with this compound

This compound is primarily used for the non-radioactive labeling of RNA probes through in vitro transcription.[2][3] It serves as a substrate for various RNA polymerases, including T7, SP6, and T3.[2][3] The following is a detailed protocol for a standard in vitro transcription reaction to generate biotinylated RNA.

Materials:

-

Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter

-

This compound (10 mM solution)

-

ATP, CTP, GTP (10 mM each)

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

-

T7, SP6, or T3 RNA Polymerase (20-40 units)

-

RNase Inhibitor (e.g., Protector RNase Inhibitor)

-

Nuclease-free water

-

0.2 M EDTA, pH 8.0

Procedure:

-

Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:

-

Nuclease-free water to a final volume of 20 µL

-

1 µg Linearized template DNA

-

2 µL 10x Transcription Buffer

-

2 µL of a 10x NTP mix (containing ATP, CTP, GTP, and this compound)

-

1 µL RNase Inhibitor

-

1 µL RNA Polymerase (20-40 units)

-

-

Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 hours.

-

Optional: DNase Treatment: To remove the template DNA, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

-

Purification of Labeled RNA: The biotinylated RNA can be purified using standard methods such as ethanol (B145695) precipitation or spin column chromatography.

-

Analysis of Labeled RNA: The yield and integrity of the labeled RNA can be assessed by agarose (B213101) gel electrophoresis and ethidium (B1194527) bromide staining. The labeling efficiency can be determined by a dot blot assay followed by detection with a streptavidin-alkaline phosphatase conjugate.

The workflow for this experimental protocol is visualized below.

Applications of this compound

Biotin-labeled RNA probes are versatile tools in molecular biology and are used in a variety of applications, including:

-

Northern Blotting: For the detection and analysis of specific RNA sequences.

-

In Situ Hybridization (ISH): To localize specific nucleic acid sequences within cells and tissues.[3]

-

Microarray Analysis: For gene expression profiling.

-

RNA Pull-down Assays: To study RNA-protein interactions.

-

RNA Purification: Biotinylated RNA can be captured using streptavidin-coated beads or surfaces.[4][5]

The strong and specific interaction between biotin and streptavidin allows for sensitive detection using various methods, such as fluorescently labeled streptavidin or streptavidin-enzyme conjugates (e.g., streptavidin-HRP or streptavidin-AP).[2][3]

References

Biotin-16-UTP in Transcription: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action and application of Biotin-16-UTP in transcription. It provides a comprehensive overview for researchers, scientists, and drug development professionals utilizing non-radioactive RNA labeling techniques. This guide covers the core mechanism, experimental protocols, quantitative data, and visual representations of the processes involved.

Core Mechanism of Action

This compound is a modified uridine (B1682114) triphosphate analog used for the non-radioactive labeling of RNA during in vitro transcription. The core of its mechanism lies in its function as a substrate for bacteriophage RNA polymerases, such as T7, SP6, and T3.[1][2] During the transcription process, the RNA polymerase recognizes this compound as a substitute for the natural uridine triphosphate (UTP) and incorporates it into the elongating RNA transcript.

The biotin (B1667282) molecule is attached to the C5 position of the uridine base via a 16-atom spacer arm. This linker is crucial as it minimizes steric hindrance, allowing for efficient recognition and incorporation by the RNA polymerase. The result is a randomly biotin-tagged RNA molecule that can be used in a variety of downstream applications. The biotin moiety itself does not participate in the phosphodiester bond formation, which proceeds as it would with natural UTP.

The primary advantage of this system is the high affinity and specificity of the biotin-streptavidin interaction, which allows for robust and sensitive detection of the labeled RNA probes.

Quantitative Data Summary

The efficiency of this compound incorporation and the yield of the final labeled RNA product are influenced by the ratio of this compound to unlabeled UTP in the reaction mixture. Finding the optimal balance is critical; a higher ratio of this compound can lead to denser labeling but may decrease the overall transcription yield. Conversely, a lower ratio results in less frequent labeling but may produce a higher yield of RNA.

| Parameter | Recommended Ratio (this compound : UTP) | Expected Outcome | Reference |

| General Use | 1:2 to 1:3 | Provides a good balance between labeling efficiency and RNA yield. | [3] |

| Optimal Balance | 35% this compound substitution (approx. 1:2 ratio) | Typically achieves an optimal balance for most applications. | [4] |

| High Yield | Lower percentage of this compound | Maximizes the amount of RNA synthesized. | [5] |

| High Density Labeling | Higher percentage of this compound | Increases the number of biotin molecules per RNA transcript. | [5] |

| Standard Reaction Yield | Not specified | Approximately 10 µg of biotin-labeled RNA can be synthesized from 1 µg of template DNA under standard conditions. | [1] |

Experimental Protocols

This section provides a detailed methodology for a standard in vitro transcription reaction to generate biotin-labeled RNA probes.

Materials

-

Linearized template DNA (0.5-1.0 µg) containing a T7, SP6, or T3 promoter

-

Nuclease-free water

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

Ribonucleotide solution mix (ATP, GTP, CTP at 10 mM each)

-

UTP solution (10 mM)

-

This compound solution (10 mM)

-

RNase Inhibitor (e.g., 40 U/µL)

-

T7, SP6, or T3 RNA Polymerase (e.g., 20 U/µL)

-

DNase I (RNase-free)

-

EDTA (0.5 M)

-

Purification spin column or reagents for phenol/chloroform extraction and ethanol (B145695) precipitation

In Vitro Transcription Reaction Setup

-

Thaw all reagents on ice. Keep enzymes and RNase inhibitors on ice.

-

In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the specified order:

| Component | Volume (for a 20 µL reaction) | Final Concentration |

| Nuclease-free water | to 20 µL | |

| 10x Transcription Buffer | 2 µL | 1x |

| 100 mM DTT | 1 µL | 5 mM |

| Ribonucleotide Mix (ATP, GTP, CTP) | 2 µL of a 10 mM stock of each | 1 mM each |

| UTP (10 mM) | 1.3 µL | 0.65 mM |

| This compound (10 mM) | 0.7 µL | 0.35 mM |

| RNase Inhibitor | 1 µL | |

| Linearized Template DNA (0.5 µg/µL) | 1 µL | 25 ng/µL |

| RNA Polymerase | 1 µL |

-

Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction mixture at the bottom.

-

Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours to increase the yield.[3]

Template DNA Removal and RNA Purification

-

After incubation, add 1 µL of RNase-free DNase I to the reaction mixture.

-

Incubate at 37°C for 15 minutes to digest the DNA template.

-

Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

Purify the biotin-labeled RNA using a suitable spin column according to the manufacturer's protocol or by performing a phenol/chloroform extraction followed by ethanol precipitation.[3]

-

Resuspend the purified RNA pellet in nuclease-free water.

-

Quantify the RNA using a spectrophotometer and assess its integrity via gel electrophoresis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the use of this compound for RNA labeling and subsequent detection.

References

Biotin-16-UTP: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, stability, and handling of Biotin-16-UTP (Biotin-16-uridine-5'-triphosphate). This essential laboratory reagent is a cornerstone for the non-radioactive labeling of RNA, facilitating a myriad of applications in molecular biology, diagnostics, and drug discovery. This document outlines its chemical characteristics, stability under various conditions, and detailed protocols for its use in enzymatic RNA labeling.

Chemical and Physical Properties

This compound is a modified uridine (B1682114) triphosphate where a biotin (B1667282) molecule is attached to the C5 position of the uracil (B121893) base via a 16-atom spacer arm.[1] This linker minimizes steric hindrance, allowing for efficient incorporation by RNA polymerases and subsequent detection by avidin (B1170675) or streptavidin conjugates.[2]

Below is a summary of its key chemical and physical properties compiled from various suppliers.

| Property | Value | Reference(s) |

| Full Chemical Name | Biotinyl-ε-aminocaproyl-γ-aminobutyryl-5-(3-aminoallyl)-uridine-5'-triphosphate | [3] |

| Molecular Formula | C₃₂H₅₂N₇O₁₉P₃S (free acid) | [3] |

| Molecular Weight | 963.78 g/mol (free acid); 987.51 g/mol (tetralithium salt) | [1][3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Form | Clear, colorless to slightly yellow filtered solution in 10 mM Tris-HCl | [3][4] |

| Concentration | Typically supplied as a 10 mM solution | [3][5] |

| pH | 7.5 ± 0.5 | [3] |

| Spectroscopic Properties | λmax 240/289 nm, ε 10.7/7.1 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [3] |

Stability and Storage

Proper storage and handling of this compound are critical to maintain its integrity and ensure optimal performance in enzymatic reactions.

| Condition | Recommendation | Reference(s) |

| Long-term Storage | Store at -20°C or below. Some suppliers recommend -70°C. | [1][3][6] |

| Shipping | Shipped on gel packs or dry ice. | [3][7] |

| Shelf Life | Typically stable for at least 12 months from the date of delivery when stored at -20°C. | [3][4] |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by aliquoting the solution upon first use. | [8] |

| Short-term Exposure | Short-term exposure to ambient temperature (up to one week, cumulative) is generally possible without significant degradation. | [3][8] |

| Solution Stability | A decomposition of approximately 5% may occur within 6 months when stored at -15 to -25°C. | [7] |

The stability of biotinylated nucleic acids is influenced by several factors, including temperature, pH, and the presence of nucleases.[8] Acidic conditions should be avoided for oligonucleotides.[8] For biotinylated probes in solution, using a TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) is preferable to nuclease-free water as EDTA chelates divalent cations that are cofactors for many nucleases.[8]

While the biotin moiety itself is a stable molecule, the integrity of the entire this compound molecule relies on the stability of the attached UTP and the linker.[8] Degradation can occur through hydrolysis of the phosphate (B84403) bonds of the UTP, particularly with repeated freeze-thaw cycles and exposure to elevated temperatures. Nuclease contamination is a primary concern for the resulting biotinylated RNA probes.[8]

Experimental Protocols

This compound serves as a substrate for various RNA polymerases, including T7, SP6, and T3, and is incorporated into RNA transcripts during in vitro transcription.[2]

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol describes a standard method for generating biotin-labeled RNA probes using this compound.

Materials:

-

Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter

-

This compound (10 mM solution)

-

ATP, CTP, GTP (10 mM solutions of each)

-

UTP (10 mM solution)

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)[7]

-

T7, SP6, or T3 RNA Polymerase

-

RNase Inhibitor

-

Nuclease-free water

-

0.2 M EDTA, pH 8.0

-

(Optional) DNase I, RNase-free

Procedure:

-

Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:

| Reagent | Volume (µL) | Final Concentration |

| Nuclease-free water | to 20 µL | - |

| 10x Transcription Buffer | 2 | 1x |

| ATP, CTP, GTP Mix (10 mM each) | 2 | 1 mM each |

| UTP (10 mM) | 1.3 | 0.65 mM |

| This compound (10 mM) | 0.7 | 0.35 mM |

| Linearized Template DNA (1 µg) | X | 50 ng/µL |

| RNase Inhibitor | 1 | 20-40 units |

| RNA Polymerase (T7, SP6, or T3) | 2 | 20-40 units |

| Total Volume | 20 |

Note: The ratio of this compound to UTP can be optimized for specific applications. A common starting ratio is 1:2 or 1:3 (this compound:UTP).[2]

-

Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nucleotides), the incubation time can be extended to 4-16 hours.[2]

-

(Optional) Template Removal: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[1]

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA, pH 8.0.[1]

-

Purification: Purify the biotinylated RNA probe using standard methods such as ethanol (B145695) precipitation or spin column chromatography to remove unincorporated nucleotides, proteins, and salts.[2]

-

Quantification and Quality Control: Analyze the transcript size and yield by agarose (B213101) gel electrophoresis. The yield of biotin-labeled RNA can be estimated using a spot assay with a nylon membrane and detection with a streptavidin-alkaline phosphatase conjugate.[7]

Expected Yield: Under standard conditions, approximately 10 µg of biotin-labeled RNA can be synthesized from 1 µg of a 1 kb linearized plasmid DNA template.[1]

Diagrams

Caption: Workflow for the synthesis of biotinylated RNA probes.

Caption: Factors influencing the stability of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. apexbt.com [apexbt.com]

- 3. Synthesis of Biotin-Labeled RNA for Gene Expression Measurements Using Oligonucleotide Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sycamorelifesciences.com [sycamorelifesciences.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Biotin-Labelling of Immunoprecipitated RNA (v1pre) [protocols.io]

- 8. benchchem.com [benchchem.com]

Synthesis and Purification of Biotin-16-UTP: A Technical Guide for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Biotin-16-UTP, a critical reagent for the non-radioactive labeling of RNA in various molecular biology applications. This document details the chemical synthesis pathway, purification methodologies, and a standard protocol for its enzymatic incorporation into RNA probes. Quantitative data is summarized in structured tables, and key experimental workflows are illustrated with diagrams generated using Graphviz.

Introduction

This compound (Biotin-16-uridine-5'-triphosphate) is a modified nucleotide analog of uridine (B1682114) triphosphate (UTP). It contains a biotin (B1667282) molecule linked to the C5 position of the uracil (B121893) base via a 16-atom spacer arm. This long spacer minimizes steric hindrance, allowing for efficient recognition and incorporation of the modified nucleotide by RNA polymerases during in vitro transcription. The incorporated biotin serves as a high-affinity tag for subsequent detection and purification of the labeled RNA using streptavidin or avidin (B1170675) conjugates. Biotinylated RNA probes are widely used in a variety of applications, including in situ hybridization, Northern blotting, and microarray analysis.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that typically involves the synthesis of an amino-functionalized UTP intermediate, followed by the coupling of a biotin derivative containing the 16-atom spacer. A common and effective strategy is the synthesis of 5-(3-aminoallyl)-UTP, which is then reacted with an N-hydroxysuccinimide (NHS) ester of biotin containing the desired spacer.

Synthesis of 5-(3-aminoallyl)-UTP

The introduction of a reactive primary amine at the C5 position of uridine triphosphate is a key step. While historical methods involved mercuration of the uracil ring, more modern and safer approaches, such as those based on Heck coupling, are now more common.

Synthesis of Biotin-16-NHS Ester

The "16" in this compound refers to the number of atoms in the spacer arm connecting biotin to the uridine. This spacer is typically composed of a combination of aminocaproyl and other linker moieties. The synthesis involves activating the carboxylic acid group of the biotin-spacer conjugate as an NHS ester to facilitate efficient coupling to the primary amine of 5-aminoallyl-UTP.

Coupling of Biotin-16-NHS Ester to 5-aminoallyl-UTP

The final step in the synthesis is the formation of a stable amide bond between the amine-reactive Biotin-16-NHS ester and the primary amine of 5-aminoallyl-UTP. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH.

Below is a diagram illustrating the overall chemical synthesis workflow.

Purification of this compound

Purification of the final this compound product is crucial to remove unreacted starting materials, byproducts, and any remaining salts. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving the high purity required for enzymatic applications.

HPLC-Based Purification

Both reverse-phase (RP) and ion-exchange (IEX) HPLC can be employed for the purification of modified nucleotides.

-

Reverse-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The biotin moiety increases the hydrophobicity of UTP, allowing for good separation from the more polar, unlabeled UTP.

-

Ion-Exchange HPLC (IEX-HPLC): Separates molecules based on their net charge. The triphosphate group of UTP is negatively charged, making anion-exchange chromatography a suitable purification method.

A combination of these techniques may be used to achieve the desired level of purity. The collected fractions containing the pure this compound are typically lyophilized to obtain the final product as a stable powder.

Quality Control and Data Presentation

The purity of the synthesized this compound is typically assessed by analytical HPLC, and its identity can be confirmed by mass spectrometry. The concentration is determined spectrophotometrically.

| Parameter | Typical Specification | Method |

| Purity | ≥85% (often ≥95%) | HPLC (area %) |

| Concentration | Determined by UV absorbance | Spectrophotometry |

| Identity | Confirmed by mass | Mass Spectrometry |

Table 1: Summary of typical quality control specifications for this compound.

Experimental Protocol: Enzymatic Labeling of RNA with this compound

This protocol describes the incorporation of this compound into an RNA probe using in vitro transcription with T7, SP6, or T3 RNA polymerase.

Materials

-

Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter

-

10x Transcription Buffer

-

This compound solution (10 mM)

-

ATP, CTP, GTP solutions (10 mM each)

-

UTP solution (10 mM)

-

RNA Polymerase (T7, SP6, or T3)

-

RNase Inhibitor

-

Nuclease-free water

-

DNase I (RNase-free)

-

EDTA (0.5 M)

Procedure

-

Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The ratio of this compound to UTP can be adjusted to control the labeling density. A common ratio is 1:3 to 2:3 (this compound:UTP).

| Component | Volume | Final Concentration |

| Nuclease-free water | to 20 µL | |

| 10x Transcription Buffer | 2 µL | 1x |

| ATP, CTP, GTP mix (10 mM each) | 2 µL | 1 mM each |

| UTP (10 mM) | 0.5 µL | 0.25 mM |

| This compound (10 mM) | 1.5 µL | 0.75 mM |

| Linearized Template DNA | 1 µg | 50 ng/µL |

| RNase Inhibitor | 1 µL | |

| RNA Polymerase | 2 µL | |

| Total Volume | 20 µL |

Table 2: A representative reaction setup for in vitro transcription with this compound.

-

Incubation: Mix the components gently and incubate the reaction at 37°C for 2 hours.

-

DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

Purification of Labeled RNA: Purify the biotinylated RNA using standard methods such as spin column chromatography or ethanol (B145695) precipitation to remove unincorporated nucleotides, enzymes, and salts.

-

Quantification and Storage: Determine the concentration of the labeled RNA by spectrophotometry. Store the purified biotinylated RNA at -20°C or -80°C.

Below is a diagram illustrating the enzymatic RNA labeling workflow.

Navigating the Nuances of Non-Radioactive Labeling: A Technical Guide to Biotin-16-UTP and Other Biotinylated Nucleotides

For researchers, scientists, and drug development professionals, the precise and efficient labeling of nucleic acids is a cornerstone of molecular biology. This in-depth technical guide provides a comprehensive comparison of Biotin-16-UTP and other biotinylated nucleotides, offering insights into their structures, enzymatic incorporation, and performance in various applications. By understanding the critical role of the linker arm, researchers can select the optimal biotinylated nucleotide to enhance the sensitivity and reliability of their experiments.

Introduction to Biotinylated Nucleotides

Biotinylated nucleotides are analogs of natural nucleoside triphosphates (ATP, CTP, GTP, TTP, or UTP) that have a biotin (B1667282) molecule attached, typically to the base, via a linker arm. The extraordinary affinity of biotin for streptavidin and avidin (B1170675) (dissociation constant, Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) forms the basis of a highly sensitive and versatile non-radioactive detection system.[1][2][3] These labeled nucleotides can be enzymatically incorporated into DNA or RNA, which can then be detected or purified using streptavidin conjugates.[]

The key differentiator among various biotinylated nucleotides is the length and chemical nature of the linker arm connecting the biotin to the nucleotide. This seemingly minor structural variation can have a significant impact on the efficiency of enzymatic incorporation, the accessibility of the biotin moiety for streptavidin binding, and ultimately, the performance of the labeled probe in downstream applications. This guide focuses on this compound and provides a comparative analysis with other commonly used biotinylated nucleotides to aid in the selection of the most appropriate reagent for specific research needs.

The Critical Role of the Linker Arm

The linker arm in a biotinylated nucleotide serves as a spacer between the bulky biotin molecule and the nucleotide. Its length is typically defined by the number of atoms in the chain (e.g., Biotin-11-UTP has an 11-atom linker). The choice of linker length represents a trade-off between two critical factors: enzymatic incorporation and streptavidin binding.

-

Enzymatic Incorporation: DNA and RNA polymerases have evolved to recognize and incorporate natural nucleotides with high fidelity. The presence of a modification, such as a biotin and linker, can interfere with this process. Generally, shorter linker arms present less steric hindrance to the polymerase's active site, leading to more efficient incorporation.[5] For instance, studies have shown that in PCR, biotinylated dNTPs with shorter linker arms, such as Biotin-4-dUTP, act as better substrates for DNA polymerase compared to those with longer linkers like Biotin-11-dUTP or Biotin-14-dUTP.[5]

-

Streptavidin Binding: Conversely, a longer linker arm can enhance the detection of the biotinylated nucleic acid. The biotin-binding sites of streptavidin are located deep within the protein's structure. A longer linker arm projects the biotin molecule away from the nucleic acid backbone, reducing steric hindrance and making it more accessible for binding to streptavidin.[6][7] This improved accessibility can lead to stronger and more stable binding, resulting in a higher signal in detection assays.

The following diagram illustrates the general structure of a biotinylated nucleotide and the concept of the linker arm.

Quantitative Comparison of Biotinylated Nucleotides

The selection of a biotinylated nucleotide should be guided by the specific requirements of the application. The following tables summarize available quantitative and qualitative data comparing the performance of different biotinylated nucleotides.

Table 1: Enzymatic Incorporation Efficiency

| Biotinylated Nucleotide | Polymerase | Application | Relative Incorporation Efficiency | Reference(s) |

| Biotin-4-UTP | T7 RNA Polymerase | In Vitro Transcription | 3-4 times less efficient than unmodified UTP | [8] |

| Biotin-11-UTP | T7 RNA Polymerase | In Vitro Transcription | 3-4 times less efficient than unmodified UTP | [8] |

| Biotin-11-UTP | Not specified | aRNA Synthesis | Higher aRNA yield compared to this compound | [9] |

| This compound | Not specified | aRNA Synthesis | Lower aRNA yield compared to Biotin-11-UTP (impedes purification) | [9] |

| Biotin-4-dUTP | DNA Polymerase | PCR | Better substrate than longer linker variants | [5] |

| Biotin-11-dUTP | DNA Polymerase | PCR | Less efficient incorporation than shorter linker variants | [5] |

| Biotin-14-dUTP | DNA Polymerase | PCR | Less efficient incorporation than shorter linker variants | [5] |

| Biotin-16-AA-dCTP | Taq DNA Polymerase | PCR | Higher incorporation efficiency than Biotin-16-AA-dUTP | [5] |

| Biotin-16-AA-dUTP | Taq DNA Polymerase | PCR | Lower incorporation efficiency than Biotin-16-AA-dCTP | [5] |

Table 2: Application-Specific Performance

| Application | Biotinylated Nucleotide | Observation | Reference(s) |

| aRNA Synthesis for Microarrays | Biotin-11-UTP | Provides the highest yields of aRNA. Optimized ratio of biotin-UTP to unlabeled UTP leads to the highest signal-to-noise ratio. | [9] |

| aRNA Synthesis for Microarrays | This compound | Longer linker arm slightly impedes subsequent purification of aRNA. | [9] |

| PCR | Shorter linker dNTPs | Serve as better DNA polymerase substrates. | [5] |

| PCR / Detection | Longer linker dNTPs | More commonly used as they improve detection by streptavidin-biotin complex formation. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use and evaluation of biotinylated nucleotides.

In Vitro Transcription with this compound

This protocol is adapted for the synthesis of biotin-labeled RNA probes using T7 RNA polymerase.

Materials:

-

Linearized template DNA containing a T7 promoter (1 µg)

-

This compound (10 mM solution)

-

ATP, CTP, GTP (10 mM solutions of each)

-

UTP (10 mM solution)

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

T7 RNA Polymerase (20 U/µL)

-

RNase Inhibitor (40 U/µL)

-

Nuclease-free water

-

DNase I (RNase-free, 1 U/µL)

-

0.5 M EDTA, pH 8.0

Procedure:

-

Thaw all components on ice.

-

Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL 10x Transcription Buffer

-

1 µg Linearized template DNA

-

2 µL of 10 mM ATP

-

2 µL of 10 mM CTP

-

2 µL of 10 mM GTP

-

1 µL of 10 mM UTP

-

1 µL of 10 mM this compound (for a 1:1 ratio of UTP to this compound)

-

1 µL RNase Inhibitor

-

1 µL T7 RNA Polymerase

-

-

Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate at 37°C for 2 hours.

-

(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

Purify the biotinylated RNA using a suitable method, such as spin column chromatography or ethanol (B145695) precipitation.

-

Quantify the labeled RNA using a spectrophotometer or a fluorescence-based assay.

The following diagram outlines the workflow for in vitro transcription labeling.

Gel Retardation Assay to Estimate Biotinylation Degree

This protocol, adapted from a published method, allows for the semi-quantitative analysis of the number of biotin molecules incorporated into an RNA transcript.[8]

Materials:

-

Biotinylated RNA

-

Streptavidin

-

10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM MgCl₂)

-

Glycerol

-

Nuclease-free water

-

Non-denaturing polyacrylamide gel (e.g., 6%)

-

1x TBE buffer

-

Silver staining kit or other suitable nucleic acid stain

Procedure:

-

Prepare a series of binding reactions by mixing the biotinylated RNA (a fixed amount, e.g., 100 ng) with increasing molar ratios of streptavidin (e.g., 0, 1, 2, 4, 8 molar excess).

-

In a typical 10 µL reaction:

-

1 µL 10x Binding Buffer

-

100 ng Biotinylated RNA

-

Variable amount of streptavidin

-

1 µL Glycerol (10%)

-

Nuclease-free water to 10 µL

-

-

Incubate the reactions at room temperature for 15-30 minutes.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel in 1x TBE buffer at a constant voltage until the desired separation is achieved.

-

Stain the gel using a silver staining protocol or another sensitive nucleic acid stain.

-

Analyze the gel. The binding of streptavidin to the biotinylated RNA will cause a shift in its electrophoretic mobility. The number of shifted bands can correspond to the number of biotin molecules incorporated per RNA molecule.

The following diagram illustrates the principle of the gel shift assay for biotinylation analysis.

Conclusion and Future Perspectives

The choice between this compound and other biotinylated nucleotides is not a one-size-fits-all decision. For applications requiring high incorporation efficiency, such as PCR, nucleotides with shorter linker arms may be preferable. Conversely, for applications where detection sensitivity is paramount, such as in situ hybridization or microarray analysis, longer linker arms that reduce steric hindrance for streptavidin binding are often favored.

This compound, with its intermediate-length linker, offers a balance between these two competing factors, making it a versatile reagent for a range of applications. However, as the data suggests, for specific, highly optimized protocols like aRNA synthesis for certain microarray platforms, Biotin-11-UTP may provide superior results in terms of final yield.

Future developments in this field may focus on the design of novel linker chemistries that further minimize interference with enzymatic incorporation while maximizing streptavidin accessibility. Additionally, the development of new polymerases with a higher tolerance for modified nucleotides could expand the utility of a wider range of biotinylated and other modified nucleotides.

By carefully considering the experimental context and the data presented in this guide, researchers can make informed decisions to optimize their nucleic acid labeling strategies, leading to more robust and reliable results in their scientific endeavors.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Gene Expression Analysis Using Oligonucleotide Arrays Produced by Maskless Photolithography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degree of biotinylation in nucleic acids estimated by a gel retardation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesize High Yields of Biotinylated aRNA | Thermo Fisher Scientific - US [thermofisher.com]

Biotin-16-UTP: A Comprehensive Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-16-UTP is a critical reagent in molecular biology, enabling the non-radioactive labeling of RNA probes for a multitude of applications. This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound. We will explore its utility in key techniques such as in situ hybridization, Northern blotting, and microarray analysis, offering detailed methodologies and quantitative data to empower researchers in their experimental design and execution.

Introduction: The Power of the Biotin-Streptavidin Interaction

The utility of this compound is rooted in the extraordinarily strong and specific non-covalent interaction between biotin (B1667282) (vitamin B7) and the protein streptavidin, which has a dissociation constant (Kd) on the order of 10⁻¹⁴ mol/L.[1] This robust interaction forms the basis for highly sensitive and specific detection of biotinylated molecules. This compound is a uridine (B1682114) triphosphate analog that contains a biotin molecule attached to the C-5 position of the uracil (B121893) base via a 16-atom spacer arm.[2] This spacer arm minimizes steric hindrance, allowing for efficient incorporation of the modified nucleotide into RNA transcripts by RNA polymerases during in vitro transcription.[3] The resulting biotin-labeled RNA probes can then be detected using streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) or a fluorophore.[4][5]

Core Application: Non-Radioactive RNA Labeling via In Vitro Transcription

The primary application of this compound is the generation of biotinylated RNA probes through in vitro transcription. This enzymatic process utilizes a DNA template containing a promoter sequence for a specific RNA polymerase (e.g., T7, SP6, or T3) to synthesize complementary RNA strands.[6] By substituting a portion of the standard UTP with this compound in the reaction mixture, the resulting RNA transcripts become randomly labeled with biotin.[7]

Quantitative Data for In Vitro Transcription

The efficiency of biotin incorporation and the yield of labeled RNA are critical for downstream applications. The following tables summarize key quantitative data for a standard in vitro transcription reaction for RNA labeling.

| Reaction Component | Stock Concentration | Final Concentration (in 20 µL reaction) | Reference |

| Linearized Template DNA | 0.5 - 1 µg/µL | 25 - 50 ng/µL | [6][8] |

| 10x Transcription Buffer | 10x | 1x | [6] |

| ATP, CTP, GTP Mix | 10 mM each | 1 mM each | [7][9] |

| UTP | 10 mM | 0.65 mM | [7][9] |

| This compound | 10 mM | 0.35 mM | [7][9] |

| RNase Inhibitor | 40 U/µL | 1 - 2 U/µL | [6] |

| T7/SP6/T3 RNA Polymerase | Varies | Varies | [6] |

| Parameter | Typical Value | Reference |

| This compound Substitution | 35% | [7][9] |

| Incubation Time | 2 - 4 hours | [10] |

| Incubation Temperature | 37°C | [6] |

| Expected RNA Yield | ~10 µg from 1 µg template DNA | [6] |

Detailed Experimental Protocol: In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol outlines the steps for generating biotin-labeled RNA probes using this compound.

Materials:

-

Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter (0.5 - 1 µg)

-

This compound (10 mM)

-

ATP, CTP, GTP, UTP solutions (10 mM each)

-

10x Transcription Buffer

-

T7, SP6, or T3 RNA Polymerase

-

RNase Inhibitor

-

Nuclease-free water

-

RNase-free DNase I (optional)

-

0.5 M EDTA (optional)

-

RNA purification kit or reagents for LiCl precipitation

Procedure:

-

Thaw all reagents on ice. Keep the RNA polymerase and RNase inhibitor on ice.

-

In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10x Transcription Buffer

-

1 µg of linearized template DNA

-

2 µL of 10 mM ATP

-

2 µL of 10 mM CTP

-

2 µL of 10 mM GTP

-

1.3 µL of 10 mM UTP

-

0.7 µL of 10 mM this compound

-

1 µL of RNase Inhibitor

-

2 µL of T7, SP6, or T3 RNA Polymerase

-

-

Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.

-

Incubate the reaction at 37°C for 2 to 4 hours.[10]

-

(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

Purify the biotinylated RNA probe using a spin column-based RNA purification kit or by lithium chloride (LiCl) precipitation.

-

Quantify the concentration of the purified RNA probe using a spectrophotometer.

-

Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) gel.

Key Applications and Methodologies

Biotin-labeled RNA probes are versatile tools used in a variety of molecular biology techniques.

In Situ Hybridization (ISH)

In situ hybridization allows for the localization of specific mRNA sequences within the cellular context of tissues or whole organisms.[11] Biotinylated RNA probes offer a sensitive and safe alternative to radioactive probes for this application.[5]

This protocol provides a general workflow for detecting mRNA in paraffin-embedded tissue sections using a biotinylated RNA probe.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Proteinase K

-

Hybridization buffer

-

Biotinylated RNA probe

-

Stringent wash buffers (e.g., SSC buffers)

-

Blocking solution

-

Streptavidin-Alkaline Phosphatase (AP) conjugate

-

NBT/BCIP substrate solution

-

Nuclear fast red or other counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol washes, followed by a final wash in PBS.

-

Permeabilization: Treat the sections with Proteinase K (e.g., 20 µg/mL in PBS) at 37°C for 10-30 minutes to improve probe accessibility.[3]

-

Prehybridization: Incubate the slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (e.g., 42°C) to block non-specific binding sites.[3]

-

Hybridization: Dilute the biotinylated probe in hybridization buffer (e.g., 100-500 ng/mL).[3] Denature the probe at 95°C for 5 minutes and then place it on ice.[3] Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.

-

Post-Hybridization Washes: Perform a series of stringent washes with SSC buffers to remove unbound and non-specifically bound probes.[3]

-

Detection:

-

Incubate the slides in a blocking solution for 30 minutes.

-

Incubate with a Streptavidin-AP conjugate diluted in the blocking solution for 1 hour.

-

Wash the slides in PBS.

-

-

Visualization: Incubate the slides with NBT/BCIP substrate solution in the dark until the desired color intensity develops. Stop the reaction by rinsing with distilled water.

-

Counterstaining and Mounting: Counterstain the nuclei with a suitable stain, dehydrate the sections, and mount with a permanent mounting medium.

Microarray Analysis

In microarray experiments, biotinylated antisense RNA (aRNA) is synthesized from sample-derived cDNA and hybridized to an array of oligonucleotide probes. The binding of the biotinylated aRNA is detected by a streptavidin-fluorophore conjugate, allowing for the quantification of gene expression levels.[12]

This protocol is based on the linear amplification of mRNA from total RNA, followed by in vitro transcription to generate biotin-labeled aRNA.[13]

Materials:

-

Total RNA (as low as 250 ng can be sufficient)[13]

-

Oligo(dT) primer with a T7 promoter sequence

-

Reverse Transcriptase

-

dNTP mix

-

Second-strand cDNA synthesis reagents

-

In vitro transcription reagents (as described in section 2.2, with this compound or Biotin-11-CTP)[13]

-

aRNA purification columns

Procedure:

-

First-Strand cDNA Synthesis: Anneal the oligo(dT)-T7 promoter primer to the poly(A) tails of the mRNA in the total RNA sample. Synthesize the first strand of cDNA using reverse transcriptase.

-

Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA to create a double-stranded cDNA template.

-

cDNA Purification: Purify the double-stranded cDNA.

-

In Vitro Transcription and Labeling: Perform in vitro transcription using T7 RNA polymerase and a nucleotide mix containing this compound (or another biotinylated nucleotide).[13] An incubation time of 14 hours is often used for this application.[13]

-

aRNA Purification: Purify the resulting biotinylated aRNA using spin columns.

-

Fragmentation: Fragment the aRNA to an optimal size for hybridization (typically 35-200 bases).

-

The fragmented, biotinylated aRNA is now ready for hybridization to a microarray.

Visualizing the Workflow and Principles

In Vitro Transcription with this compound

Caption: Workflow for generating biotinylated RNA probes via in vitro transcription.

Detection of Biotinylated RNA Probes

Caption: Principle of detecting a biotinylated RNA probe after hybridization to its target.

Signaling Pathway for Chromogenic Detection in ISH

Caption: Signaling cascade for chromogenic detection in ISH using a Streptavidin-AP conjugate.

Conclusion

This compound remains an indispensable tool for non-radioactive labeling of RNA in molecular biology research. Its efficient incorporation into RNA transcripts, coupled with the high-affinity biotin-streptavidin interaction, provides a robust and sensitive system for the detection and analysis of specific RNA sequences. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to successfully employ this compound in a range of applications, from visualizing gene expression patterns in tissues to quantifying transcript levels in microarray analyses. Careful optimization of the experimental conditions outlined herein will ensure reliable and reproducible results, advancing our understanding of the complex roles of RNA in biological systems.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. biotium.com [biotium.com]

- 3. benchchem.com [benchchem.com]

- 4. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. apexbt.com [apexbt.com]

- 9. HighYield T7 Biotin16 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Biotinylated probes for in situ hybridization histochemistry: use for mRNA detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesize High Yields of Biotinylated aRNA | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Synthesis of Biotin-Labeled RNA for Gene Expression Measurements Using Oligonucleotide Arrays - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Biotin-16-UTP: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and diverse research applications of Biotin-16-UTP. The following sections detail critical safety protocols, experimental methodologies, and visual workflows to ensure the effective and safe use of this versatile molecule in your laboratory.

Safety and Handling Guidelines

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial.[1] The following guidelines are based on information from safety data sheets (SDS) and product manuals.

Personal Protective Equipment (PPE) and Handling Precautions

Proper PPE and handling are essential to minimize exposure and prevent contamination.

| Precaution | Guideline | Source |

| Eye Protection | Wear safety goggles with side-shields. | MedChemExpress |

| Hand Protection | Use protective gloves. | MedChemExpress |

| Skin and Body | Wear impervious clothing. | MedChemExpress |

| Respiratory | Use a suitable respirator, especially when aerosols might be generated. | MedChemExpress |

| Ventilation | Work in a well-ventilated area, preferably with exhaust ventilation. | MedChemExpress |

| General Hygiene | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. | MedChemExpress |

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention. | MedChemExpress |

| Skin Contact | Rinse the affected area thoroughly with water. Remove contaminated clothing. | MedChemExpress |

| Inhalation | Move to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). | MedChemExpress |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention. | MedChemExpress |

Accidental Release and Disposal

In case of a spill, contain the leakage and absorb the solution with a suitable material.[1] Decontaminate surfaces with alcohol and dispose of the contaminated material according to institutional and local regulations.[1]

Storage and Stability

Proper storage is critical to maintain the integrity and functionality of this compound.

| Parameter | Guideline | Source(s) |

| Storage Temperature | Store at -20°C.[2][3][4] Some suppliers recommend -15 to -25°C.[5][6] | Jena Bioscience, Biotium, Sigma-Aldrich, Roche |

| Shipping | Typically shipped on dry ice or gel packs.[2][5] Short-term exposure to ambient temperatures (up to one week) is possible.[2] | Sigma-Aldrich, Jena Bioscience |

| Stability | Stable for at least 12 months when stored at -15 to -25°C.[6] A decomposition of approximately 5% may occur within 6 months.[5] Stable under recommended storage conditions.[1] | Roche, Sigma-Aldrich, MedChemExpress |

| Light Sensitivity | Protect from light during long-term storage.[1][3] | MedChemExpress, Biotium |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[7] | Jena Bioscience |

Experimental Protocols and Applications

This compound is a versatile substrate for various RNA polymerases, including T7, SP6, and T3, making it a valuable tool for non-radioactive RNA labeling.[4][5] The biotin (B1667282) moiety is attached to uridine (B1682114) triphosphate via a 16-carbon spacer arm, which minimizes steric hindrance for efficient enzymatic incorporation.[3][8] Labeled RNA probes can be used in a wide range of applications.[4]

Applications of Biotin-Labeled RNA

-

In Situ Hybridization (ISH) [4]

-

Northern and Southern Blots [4]

-

Microarray Hybridization

-

RNA Pull-Down Assays

-

RNase Protection Assays [4]

Detailed Experimental Protocol: In Vitro Transcription for RNA Labeling

This protocol outlines the steps for generating biotin-labeled RNA probes using in vitro transcription. The protocol is a synthesis of information from multiple sources.

Materials:

-

Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter

-

This compound solution (e.g., 10 mM)

-

ATP, CTP, GTP solutions

-

UTP solution (for adjusting labeling efficiency)

-

10x Transcription Buffer

-

T7, SP6, or T3 RNA Polymerase

-

RNase Inhibitor

-

Nuclease-free water

-

(Optional) DNase I, RNase-free

-

(Optional) EDTA solution

Procedure:

-

Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube. The final reaction volume is typically 20 µL.

| Component | Amount |

| Linearized Template DNA | 1 µg |

| 10x Transcription Buffer | 2 µL |

| This compound/NTP mix | 2 µL |

| RNase Inhibitor | 1 µL |

| T7, SP6, or T3 RNA Polymerase | 2 µL |

| Nuclease-free Water | to 20 µL |

-

Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.[5] For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[1]

-

(Optional) DNA Template Removal: To remove the DNA template, add DNase I (RNase-free) and incubate at 37°C for 15 minutes.[5]

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA.[5]

-

Probe Purification: Purify the labeled RNA probe using methods such as ethanol (B145695) precipitation or spin column chromatography to remove unincorporated nucleotides and enzymes.[1]

-

Quantification and Quality Control: Analyze the transcript size and integrity by agarose (B213101) gel electrophoresis.[5] The yield of the labeled RNA can be estimated using a spot assay with streptavidin-conjugate detection.[5]

References

- 1. apexbt.com [apexbt.com]

- 2. HighYield T7 Biotin16 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. benchchem.com [benchchem.com]

- 8. biotium.com [biotium.com]

Commercial Suppliers and Pricing for Biotin-16-UTP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-16-UTP, a crucial reagent for the non-radioactive labeling of RNA. This document details its commercial availability, pricing, and technical applications, with a focus on experimental protocols and the underlying biochemical interactions.

Introduction to this compound

This compound (Biotin-16-uridine-5'-triphosphate) is a modified uridine (B1682114) triphosphate that can be enzymatically incorporated into RNA transcripts. The biotin (B1667282) molecule is attached to the UTP via a 16-atom spacer arm, which minimizes steric hindrance and ensures efficient recognition and binding by streptavidin and its conjugates in subsequent detection steps. This reagent is a cornerstone for various molecular biology techniques requiring the sensitive detection of RNA, including in situ hybridization, northern blotting, and microarray analysis.[1][2]

Commercial Availability and Pricing

Several commercial suppliers offer this compound, either as a standalone reagent or as part of RNA labeling kits. The following table summarizes the offerings from prominent suppliers. Please note that pricing is subject to change and may vary based on institutional contracts.

| Supplier | Product Name | Catalog Number (Example) | Pack Size | Concentration | Price (USD) |

| Sigma-Aldrich (Roche) | This compound, pkg of 25 uL (250 nmol; 10mM) | 11388908910 | 25 µL | 10 mM | Contact for price |

| Jena Bioscience | This compound | NU-821-BIO16 | 30 µL | 10 mM | €197.70 |

| Biotium | This compound | Varies | 25 µL / 30 µL | 10 mM / 75 mM | Contact for price |

| Apexbio Technology | This compound, 25ul (10 mM) | B8631 | 25 µL | 10 mM | $163.20 |

| AAT Bioquest | Bio-16-UTP [this compound] 1 mM | 17110 | 25 nmoles | 1 mM | $203.00 |

| Thermo Fisher Scientific (Invitrogen) | Bio-16-UTP (10 mM) | AM8452 | 25 µL | 10 mM | Contact for price |

| MedChemExpress | This compound tetralithium | HY-113526 | Varies | Varies | Contact for price |

Key Applications

Biotin-labeled RNA probes are versatile tools used in a multitude of molecular biology applications:

-

In Vitro Transcription: this compound is a substrate for RNA polymerases such as T7, SP6, and T3, allowing for the generation of biotinylated RNA probes.[3][4]

-

Hybridization Techniques: These labeled probes are extensively used in:

-

RNA Pull-Down Assays: Biotinylated RNA can be used to isolate and identify RNA-binding proteins.

-

RNase Protection Assays [5]

-

Plaque or Colony Lifts [5]

Experimental Protocols

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol outlines the general steps for generating biotin-labeled RNA probes using T7, SP6, or T3 RNA polymerase.

Materials:

-

Linearized template DNA containing the appropriate promoter (T7, SP6, or T3)

-

This compound

-

ATP, CTP, GTP, and UTP solutions

-

RNA Polymerase (T7, SP6, or T3)

-

RNase-free water

-

Transcription Buffer (10x)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

EDTA solution

Protocol:

-

Thaw Reagents: Thaw all components on ice.

-

Assemble the Reaction: In a nuclease-free tube, assemble the following reaction at room temperature. The recommended molar ratio of this compound to UTP is often 1:3 or 1:2, with a common final concentration of 35% this compound substitution.[6][7][8]

| Component | Volume | Final Concentration |

| RNase-free water | to 20 µL | |

| 10x Transcription Buffer | 2 µL | 1x |

| 100 mM DTT | 2 µL | 10 mM |

| ATP, CTP, GTP (10mM each) | 2 µL each | 1 mM each |

| UTP (10mM) | 1.3 µL | 0.65 mM |

| This compound (10mM) | 0.7 µL | 0.35 mM |

| Linearized Template DNA | 1 µg | |

| RNase Inhibitor | 1 µL | |

| RNA Polymerase | 2 µL |

-

Incubation: Mix gently and incubate at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[6]

-

DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[3]

-

Stop Reaction: Stop the reaction by adding 2 µL of 0.2 M EDTA.

-

Purification: Purify the labeled RNA using spin columns or ethanol (B145695) precipitation to remove unincorporated nucleotides, proteins, and salts.[6][7]

Detection of Biotinylated RNA

The biotin tag on the RNA probe allows for sensitive detection through its high-affinity interaction with streptavidin.

General Principle:

-

The biotinylated RNA probe is hybridized to the target nucleic acid (e.g., on a membrane or in a tissue section).

-

Unbound probe is washed away.

-

The hybridized probe is detected by incubating with a streptavidin conjugate. The conjugate can be an enzyme (e.g., Horseradish Peroxidase - HRP, Alkaline Phosphatase - AP) or a fluorophore.

-

For enzymatic detection, a substrate is added that produces a colored precipitate or a chemiluminescent signal. For fluorescent detection, the signal is visualized using an appropriate imaging system.

Visualizations

The following diagrams illustrate the key processes involving this compound.

Caption: Experimental workflow for synthesis and application of biotinylated RNA probes.

Caption: Principle of biotinylated probe detection via streptavidin-reporter conjugate.

References

- 1. biotium.com [biotium.com]

- 2. Bio-16-UTP [this compound] *1 mM* | AAT Bioquest [aatbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. custombiotech.roche.com [custombiotech.roche.com]

- 5. 生物素-16-UTP pkg of 25 μL (250 nmol; 10mM) | Sigma-Aldrich [sigmaaldrich.com]

- 6. apexbt.com [apexbt.com]

- 7. HighYield T7 Biotin16 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 8. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to the Biotin-Streptavidin Interaction with Labeled RNA

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the biotin-streptavidin interaction and its powerful application in studies involving labeled RNA. It covers the fundamental biochemistry, methods for RNA biotinylation, quantitative data, and detailed experimental protocols for common applications.

The Core Principle: A High-Affinity Non-Covalent Bond

The interaction between biotin (B1667282) (vitamin B7) and the protein streptavidin, isolated from the bacterium Streptomyces avidinii, is one of the strongest non-covalent interactions known in nature.[1] This extraordinarily high affinity, characterized by a very low dissociation constant (Kd), forms the basis of numerous applications in molecular biology, including the detection, purification, and immobilization of nucleic acids and proteins.[2]

Key Characteristics:

-

High Affinity: The bond is remarkably strong and stable, with a dissociation constant (Kd) in the femtomolar (10⁻¹⁴ to 10⁻¹⁵ M) range.[1][2] This means that once the complex is formed, it is highly resistant to dissociation.

-

Specificity: The binding pocket of streptavidin is highly complementary to the structure of biotin, ensuring a very specific interaction with minimal off-target binding.[1]

-

Stoichiometry: Streptavidin is a tetrameric protein, meaning each molecule has four identical subunits.[1] Each subunit contains a single binding site for biotin, allowing one streptavidin molecule to bind up to four biotinylated molecules.[2]

-

Stability: The biotin-streptavidin complex is stable across a wide range of pH, temperatures, and in the presence of organic solvents and denaturing agents.[1][2][3]

The strength of the interaction is derived from a combination of factors, including high shape-complementarity between the binding pocket and biotin, an extensive network of hydrogen bonds, and the ordering of a flexible loop in the streptavidin structure (L3/4) that closes over the bound biotin, effectively locking it in place.[1][4]

Quantitative Data Presentation

The robust nature of the biotin-streptavidin interaction is quantified by its binding kinetics and affinity.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [1][2][3][5] |

| Association Rate Constant (k_on) | ~1.3 x 10⁷ M⁻¹s⁻¹ | [6] |

| Dissociation Rate Constant (k_off) | ~3.1 x 10⁻⁵ s⁻¹ | [7] |

| Thermal Stability (Unliganded) | T_m ≈ 75°C | [8] |

| Thermal Stability (Biotin-Saturated) | T_m ≈ 112°C | [8] |

Biotin Labeling of RNA

To utilize the biotin-streptavidin system, RNA molecules must first be tagged with biotin. This can be achieved through several methods, primarily categorized as co-transcriptional or post-transcriptional (enzymatic).

Co-transcriptional Labeling: This is the most common method, where biotinylated ribonucleotides (e.g., Biotin-11-UTP or Biotin-16-UTP) are directly incorporated into the RNA molecule during in vitro transcription using bacteriophage RNA polymerases like T7, T3, or SP6.[9] The ratio of biotinylated NTP to its natural counterpart can be adjusted to control the density of the label.[10]

Post-transcriptional (3'-End) Labeling: For pre-existing or chemically synthesized RNA, biotin can be added to the 3'-terminus. Methods include:

-

T4 RNA Ligase: Ligation of a biotinylated cytidine (B196190) bisphosphate to the 3' end of the RNA.

-

Poly(A) Polymerase: Addition of a tail of biotinylated ATP analogs to the 3' end.[5]

-

Template-Directed Polymerase Extension: Using a DNA polymerase like φ29 to perform a fill-in reaction with biotinylated dNTPs, guided by a DNA splint oligonucleotide annealed to the RNA's 3' end.[5]

Applications in Research and Drug Development

The specificity and strength of the biotin-streptavidin interaction make it an invaluable tool for interrogating RNA biology.

-

RNA Pull-Down Assays: Biotinylated RNA is used as a "bait" to capture and identify interacting proteins, RNA molecules, or other cellular factors from complex mixtures like cell lysates.[5][11][12] The RNA-protein complexes are isolated using streptavidin-coated beads.

-

Purification of RNA-Protein Complexes: It is a standard method for the one-step affinity purification of ribonucleoprotein (RNP) complexes for structural or functional studies.[5]

-

Immobilization on Surfaces: Biotinylated RNA can be immobilized on streptavidin-coated surfaces (e.g., microarrays, sensor chips) for high-throughput screening of RNA-binding molecules, a key process in drug discovery.[13]

-

Detection and Imaging: In techniques like Northern blotting or in situ hybridization, a biotinylated probe is detected with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP), which generates a chemiluminescent or colorimetric signal.[4][9]

-

RNA Drug Development: This system is crucial for studying the mechanisms of action of RNA therapeutics (like ASOs, siRNAs, and mRNA vaccines) by identifying their cellular binding partners and understanding their stability and trafficking.[14][15]

Experimental Protocols

Protocol 1: Co-transcriptional Synthesis of Biotin-Labeled RNA

This protocol describes the synthesis of a biotin-labeled RNA probe from a linearized plasmid DNA template containing a T7 promoter.

Materials:

-

Linearized plasmid DNA template (0.5 - 1.0 µg)

-

Nuclease-free water

-

10x Transcription Buffer

-

100 mM DTT

-

RNase Inhibitor

-

ATP, CTP, GTP solutions (10 mM each)

-

UTP solution (10 mM)

-

Biotin-11-UTP solution (10 mM)

-

T7 RNA Polymerase

Methodology:

-

Reaction Assembly: At room temperature, combine the following in a nuclease-free microcentrifuge tube in the specified order:

-

Nuclease-free Water (to a final volume of 20 µL)

-

2 µL 10x Transcription Buffer

-

2 µL 100 mM DTT

-

1 µL RNase Inhibitor

-

2 µL 10 mM ATP

-

2 µL 10 mM CTP

-

2 µL 10 mM GTP

-

1.3 µL 10 mM UTP

-

0.7 µL 10 mM Biotin-11-UTP (for a 35% substitution ratio)

-

X µL Template DNA (0.5-1.0 µg)

-

2 µL T7 RNA Polymerase

-

-

Incubation: Mix gently by pipetting, centrifuge briefly, and incubate the reaction at 37°C for 2 hours.[9]

-

Template Removal: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.[11]

-

Purification: Purify the biotinylated RNA using a column-based RNA cleanup kit (e.g., RNeasy Mini Kit) or via phenol:chloroform extraction followed by ethanol (B145695) precipitation.[11]

-

Quantification and QC: Determine the RNA concentration via UV spectrophotometry at 260 nm.[10] Verify the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) gel.[9]

Protocol 2: Biotin-RNA Pull-Down of Associated Proteins

This protocol outlines the procedure for using a biotinylated RNA probe to isolate binding proteins from a nuclear cell extract.

Materials:

-

Biotinylated RNA probe (3 µg)

-

Nuclear extract from ~10⁷ cells

-

Streptavidin-coated agarose or magnetic beads (e.g., Dynabeads)

-

RNA Structure Buffer (10 mM Tris pH 7.0, 100 mM KCl, 10 mM MgCl₂)[11]

-

Binding/Wash Buffer (e.g., RIPA buffer: 150 mM KCl, 25 mM Tris pH 7.4, 0.5 mM DTT, 0.5% NP-40, with protease inhibitors)[11]

-

SDS-PAGE loading buffer

Methodology:

-

RNA Folding: Heat 3 µg of biotinylated RNA in a tube to 90°C for 2 minutes, then immediately place on ice for 2 minutes.[11] Add RNA Structure Buffer and allow the RNA to fold at room temperature for 20-30 minutes.[11]

-

Bead Preparation: Wash 60 µL of streptavidin agarose bead slurry five times with 1 mL of ice-cold Binding/Wash Buffer.[11][16] Resuspend the beads in 50 µL of the same buffer.

-

Binding Reaction: In a new tube, combine the folded RNA probe with 1 mg of nuclear extract.[11] Adjust the final volume to 200-500 µL with Binding/Wash Buffer. Incubate with rotation for 1 hour at 4°C or room temperature.[11][17]

-

Complex Capture: Add the pre-washed streptavidin beads to the binding reaction.[11] Incubate with rotation for an additional hour at 4°C or room temperature.[11]

-

Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). Discard the supernatant. Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specific binders.[11][16]

-

Elution and Analysis: After the final wash, remove all supernatant. Add 30 µL of 2x SDS-PAGE loading buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the bound proteins.

-

Detection: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze the pulled-down proteins by Western blotting with specific antibodies or by mass spectrometry for discovery proteomics.[12]

// Nodes BioRNA [label="1. Fold Biotinylated\nRNA Probe", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysate [label="2. Incubate with\nCell Lysate/Extract", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beads [label="3. Add Streptavidin\nBeads", image="https://www.flaticon.com/svg/static/icons/svg/29/29609.svg", fillcolor="#FBBC05", fontcolor="#202124"]; Capture [label="4. Capture RNA-Protein\nComplexes", shape=ellipse, fillcolor="#F1F3F4"]; Wash [label="5. Wash to Remove\nNon-specific Binders", shape=ellipse, fillcolor="#F1F3F4"]; Elute [label="6. Elute Bound\nProteins", shape=ellipse, fillcolor="#F1F3F4"]; Analyze [label="7. Analyze by WB\nor Mass Spec", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BioRNA -> Lysate; Lysate -> Beads; Beads -> Capture; Capture -> Wash; Wash -> Elute; Elute -> Analyze; } } Caption: A generalized workflow for an RNA pull-down assay.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple methods for the 3′ biotinylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. HighYield T7 Biotin11 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 11. changlab.stanford.edu [changlab.stanford.edu]

- 12. Pull-down of Biotinylated RNA and Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. Innovative Applications of RNA Interference Technology in Drug Development [synapse.patsnap.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 | MDPI [mdpi.com]

The 16-Carbon Spacer of Biotin-16-UTP: A Technical Guide to its Role in Nucleic Acid Labeling and Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the 16-carbon spacer arm in Biotin-16-UTP, a critical reagent for the non-radioactive labeling of RNA. We delve into the structural advantages conferred by this spacer, its impact on enzymatic incorporation and subsequent hybridization, and provide detailed experimental protocols for its application in key molecular biology techniques.

Core Concepts: The Significance of the 16-Atom Spacer

This compound is a modified uridine (B1682114) triphosphate where a biotin (B1667282) molecule is attached to the C5 position of the uracil (B121893) base via a 16-atom (often referred to as a 16-carbon) spacer arm.[1] This linker is crucial for overcoming steric hindrance, a phenomenon where the bulky biotin molecule can interfere with the interaction of the labeled nucleic acid with other molecules.[2] The extended spacer arm positions the biotin moiety away from the nucleic acid backbone, facilitating more efficient recognition and binding by streptavidin and its conjugates, which are central to the detection process.[1][2] This enhanced accessibility is vital for the high sensitivity required in techniques such as in situ hybridization (ISH), Northern blotting, and microarray analysis.[3][4][5]

While the length of the spacer can be a critical factor, with longer arms generally reducing steric hindrance and potentially increasing hybridization yields, it is also a factor to consider in the context of purification of the labeled RNA, where very long linkers might slightly impede the process.[6][7]

Data Presentation: Quantitative Parameters for this compound Applications

The efficient use of this compound in enzymatic reactions and hybridization assays is dependent on several quantitative parameters. The following tables summarize key data points for consideration.

| Parameter | Recommended Value/Range | Application(s) | Notes |

| This compound:UTP Ratio | 35% this compound substitution (e.g., 0.35 mM this compound to 0.65 mM UTP) | In Vitro Transcription for probe synthesis | This ratio typically provides an optimal balance between labeling and reaction efficiency.[3][8] Individual optimization may be required for specific templates or applications.[3] |

| Biotin-UTP Concentration Range | 25% - 60% | Microarray Analysis | A broad range can provide acceptable detection, but lower concentrations can lead to a significant drop in signal, while higher concentrations may increase background noise and decrease aRNA yield.[6] |

| Probe Concentration for Hybridization | 100 - 500 ng/mL | In Situ Hybridization (ISH) | Optimal concentration can vary depending on the probe, target, and tissue type.[1] |

| Property | Value | Source |

| Molecular Weight | 987.51 g/mol (tetralithium salt) | [1] |

| Purity (HPLC) | ≥85% - 97.7% | [5][6] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound labeled probes and their application in key experimental workflows are provided below.

Synthesis of this compound Labeled RNA Probes via In Vitro Transcription

This protocol describes the enzymatic synthesis of biotinylated RNA probes using T7, SP6, or T3 RNA polymerase.

Materials:

-